Cefazedone Impurity 12
Beschreibung
Eigenschaften
CAS-Nummer |
184696-69-3 |
|---|---|
Molekularformel |
C8H8N2O3S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
InChI |
InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
InChI-Schlüssel |
PEXXBWBJJAMURF-CLZZGJSISA-N |
Isomerische SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
Kanonische SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis Pathway of Cefazedone Impurity 12
This in-depth technical guide details the synthesis pathway for Cefazedone Impurity 12 , identified chemically as Desacetyl-7-ACA Lactone (CAS 184696-69-3).
Subject: Targeted Synthesis of Desacetyl-7-ACA Lactone (Cefazedone Impurity 12)
CAS Registry Number: 184696-69-3
Chemical Formula: C
Executive Summary & Strategic Context
In the development and quality control of Cefazedone, Impurity 12 (Desacetyl-7-ACA Lactone) represents a critical degradation product. It arises from the hydrolysis of the C3-acetyl group followed by intramolecular lactonization. This impurity is structurally significant because it represents the collapse of the cephalosporin core into a tricyclic lactone system, stripping away the C3 and C7 side chains essential for antibiotic activity.
This guide provides a robust, self-validating synthesis pathway starting from the commercially available 7-Aminocephalosporanic Acid (7-ACA) .[1] The protocol is designed for researchers requiring high-purity reference standards for HPLC method validation and impurity profiling.
Retrosynthetic Analysis
To synthesize Impurity 12 efficiently, we employ a linear retrosynthetic disconnection. The target molecule is a lactone; therefore, the immediate precursor is the open-chain hydroxy-acid, Desacetyl-7-ACA (D-7-ACA) .
-
Target: Desacetyl-7-ACA Lactone (Impurity 12)
-
Disconnection: C-O bond cleavage of the lactone ring.
-
Precursor: Desacetyl-7-ACA (7-Amino-3-hydroxymethyl-3-cephem-4-carboxylic acid).
-
Starting Material: 7-ACA (7-Aminocephalosporanic acid).[1][2][3][4][5]
Mechanistic Insight: The transformation involves two distinct chemical environments:[1][4][6][7]
-
Nucleophilic Substitution/Hydrolysis: Removal of the C3-acetyl group.
-
Acid-Catalyzed Cyclization: The C3-hydroxymethyl group attacks the activated C4-carboxylic acid to form a stable 5-membered lactone ring fused to the dihydrothiazine core.
Pathway Visualization
Figure 1: Linear synthesis pathway from 7-ACA to Cefazedone Impurity 12.
Detailed Experimental Protocol
Stage 1: Preparation of Desacetyl-7-ACA (D-7-ACA)
The first objective is the selective removal of the acetyl group at the C3 position without degrading the sensitive
Reagents:
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol/Water solvent system[7]
Protocol:
-
Suspension: Suspend 10.0 g of 7-ACA in 100 mL of water/methanol (1:1 v/v) in a round-bottom flask. Cool the suspension to 0–5°C using an ice bath. Rationale: Low temperature prevents
-lactam ring opening during base treatment. -
Basification: Slowly add 2N NaOH dropwise while monitoring pH. Maintain pH between 10.5 and 11.0 . Stir vigorously for 2–3 hours at 0–5°C.
-
Checkpoint: Monitor reaction progress via HPLC. The disappearance of 7-ACA and appearance of the more polar D-7-ACA peak indicates completion.
-
-
Neutralization: Once hydrolysis is complete, carefully adjust the pH to 7.0 using 6N HCl.
-
Isolation (Optional): For high-purity requirements, isolate D-7-ACA by adjusting pH to its isoelectric point (~3.5–4.0), filtering the precipitate, and drying. However, for Impurity 12 synthesis, one can proceed directly to Stage 2 (telescoped process).
Stage 2: Cyclization to Desacetyl-7-ACA Lactone
This step forces the intramolecular reaction between the C3-hydroxyl and C4-carboxyl groups.
Reagents:
-
Desacetyl-7-ACA (isolated or in solution)
-
6N Hydrochloric Acid
-
Isopropanol (IPA) for crystallization
Protocol:
-
Acidification: Dissolve or suspend the D-7-ACA (approx. 8.0 g theoretical) in 50 mL of water.
-
Lactonization: Add 6N HCl to lower the pH to < 1.0 . Stir the solution at 25°C (Room Temperature) for 12–16 hours.
-
Mechanistic Note: The highly acidic environment protonates the carboxylic acid, making it more electrophilic, while simultaneously suppressing the ionization of the carboxylate, favoring the neutral form required for esterification.
-
-
Crystallization: Concentrate the reaction mixture under reduced pressure to approximately half volume. Add 50 mL of Isopropanol (IPA) to induce precipitation.
-
Filtration: Cool the mixture to 0°C for 2 hours. Filter the resulting white to off-white solid.
-
Washing: Wash the filter cake with cold IPA (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry the product in a vacuum oven at 40°C for 8 hours.
Quantitative Data & Process Parameters
| Parameter | Stage 1 (Hydrolysis) | Stage 2 (Lactonization) |
| Temperature | 0 – 5 °C | 20 – 25 °C |
| pH Control | 10.5 – 11.0 | < 1.0 |
| Reaction Time | 2 – 3 Hours | 12 – 16 Hours |
| Solvent System | Water / Methanol | Water / Isopropanol |
| Critical Risk | Incomplete Cyclization (Low Acid/Time) | |
| Typical Yield | ~85% (in solution) | 60 – 70% (Isolated) |
Characterization & Validation
To ensure the synthesized material qualifies as a reference standard, it must meet the following spectral criteria matching CAS 184696-69-3 .
Structural Confirmation
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]
: 213.23 m/z . -
Fragment ions should show loss of CO (carbonyl) characteristic of lactones.
-
-
Proton NMR (
H-NMR, DMSO-d ):- 3.60 (ABq, 2H): C2-methylene protons (dihydrothiazine ring).
-
4.80 (s, 2H): Lactone methylene protons (formerly C3-CH
OH). Note: This shift is distinct from the open hydroxymethyl group. -
5.10 (d, 1H): C6-
-lactam proton. -
5.30 (d, 1H): C7-
-lactam proton.
-
IR Spectroscopy:
-
Strong band at ~1770–1780 cm
indicative of the -lactam carbonyl. -
Additional band at ~1740 cm
corresponding to the -lactone carbonyl.
-
References
-
Biosynth. (n.d.). Cefazedone Impurity 12 (CAS 184696-69-3).[2] Retrieved from [9]
-
ChemicalBook. (n.d.). Desacetyl-7-ACA Lactone Properties and Suppliers. Retrieved from
-
BenchChem. (n.d.). Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor. (Reference for general 7-ACA handling and deprotection chemistry). Retrieved from
-
National Institutes of Health (NIH). (n.d.). Isolation and Characterisation of Degradation Impurities in Cefazolin Sodium. (Reference for lactone impurity characterization logic). Retrieved from
-
Veeprho. (n.d.). Cefazedone Impurities and Reference Standards. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Desacetyl-7-ACA Lactone | 184696-69-3 [chemicalbook.com]
- 3. The preparation method of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? - Blog - KEYINGCHEM [keyingchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. biosynth.com [biosynth.com]
An In-Depth Technical Guide to Cefazedone Impurity 12: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are of paramount importance to ensure the safety and efficacy of drug substances. Cefazedone, a first-generation cephalosporin antibiotic, is no exception. This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for a key related substance: Cefazedone Impurity 12. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and stability testing of Cefazedone and related compounds.
Cefazedone Impurity 12, identified as (5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1]thiazine-1,7(4H)-dione , is a recognized analytical standard and a potential metabolite or degradant of Cefazedone. It is also known by the common synonym Desacetyl-7-ACA Lactone .[2][3] Understanding the physicochemical characteristics of this impurity is crucial for the development of robust analytical methods for its detection and quantification, as well as for elucidating the degradation pathways of the active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of an impurity is fundamental to developing appropriate analytical and control strategies. While extensive experimental data for Cefazedone Impurity 12 is not widely published, a combination of information from suppliers of the analytical standard and predictive models provides a solid foundation for its characterization.
Chemical Structure and Identification
-
IUPAC Name: (5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1]thiazine-1,7(4H)-dione[3]
-
CAS Number: 184696-69-3[3]
-
Molecular Formula: C₈H₈N₂O₃S[3]
-
Molecular Weight: 212.23 g/mol [3]
The structure of Cefazedone Impurity 12 reveals a fused ring system, which is a lactone derivative of 7-aminocephalosporanic acid (7-ACA), a core intermediate in the synthesis of many cephalosporin antibiotics.[4]
Tabulated Physicochemical Data
| Property | Value/Description | Source |
| Appearance | Off-White Solid | [5] |
| Melting Point | No experimental data available. | |
| Boiling Point (Predicted) | 628.8 ± 55.0 °C | [4] |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.51 ± 0.20 | [4] |
| Solubility | Soluble in Methanol.[5] General cephalosporin impurities exhibit varying solubility in aqueous and organic solvents. |
Formation and Degradation Pathway
The genesis of Cefazedone Impurity 12 is intrinsically linked to the stability of the core cephalosporin structure. The common name, Desacetyl-7-ACA Lactone, strongly suggests its formation from deacetyl-7-aminocephalosporanic acid (deacetyl-7-ACA), a known degradation product of 7-aminocephalosporanic acid (7-ACA).[6][7]
The proposed formation pathway involves an intramolecular cyclization of deacetyl-7-ACA. Under certain conditions, such as acidic or basic environments, the hydroxyl group at the C-3 position can attack the carboxyl group, leading to the formation of a stable five-membered lactone ring. This process is a known susceptibility for 3-hydroxymethyl-cephalosporins.[6]
Causality Behind Experimental Choices for Stability Studies: Forced degradation studies are essential to understand the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8] For Cefazedone, these studies would typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[9][10] The selection of these stressors is based on the known chemical liabilities of the cephalosporin nucleus, including the β-lactam ring and the side chains. The formation of Desacetyl-7-ACA Lactone would be anticipated primarily under hydrolytic (acidic or basic) conditions, which promote both the deacetylation of 7-ACA (if present as a precursor) and the subsequent lactonization.
Caption: Proposed degradation pathway of Cefazedone to Impurity 12.
Analytical Characterization
The accurate detection and quantification of Cefazedone Impurity 12 are critical for ensuring the quality of Cefazedone drug substance and products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the API from its impurities and degradation products. While a specific validated method for Cefazedone Impurity 12 is not publicly available, a general method applicable to cephalosporin impurity profiling can be adapted and validated.
Experimental Protocol: HPLC Method for the Determination of Cefazedone and Impurity 12
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities. A typical mobile phase could consist of:
-
Solvent A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
Time (min) % Solvent A % Solvent B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cefazedone Impurity 12 analytical standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 0.1 mg/mL. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Cefazedone drug substance in the mobile phase to obtain a concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject the standard solution multiple times (n≥5). The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the Cefazedone Impurity 12 peak should be between 0.8 and 1.5.
5. Justification of Experimental Choices:
-
Reversed-Phase C18 Column: This is a versatile and widely used stationary phase for the separation of a broad range of pharmaceutical compounds, including cephalosporins and their impurities.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time while maintaining good peak shape and resolution.
-
Phosphate Buffer: The buffer is used to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analytes.
-
UV Detection at 254 nm: Many cephalosporins and their related compounds exhibit significant UV absorbance at or around this wavelength.
Caption: General workflow for the HPLC analysis of Cefazedone Impurity 12.
Spectroscopic Characterization
While specific published spectra for Cefazedone Impurity 12 are scarce, its structural elucidation would rely on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₈H₈N₂O₃S) by providing an accurate mass measurement. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, which would be expected to show losses of key functional groups and cleavages of the ring system, providing further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the fused ring system. The chemical shifts and coupling constants would provide information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbons of the lactone and β-lactam rings.
-
Conclusion
Cefazedone Impurity 12, or Desacetyl-7-ACA Lactone, is a critical impurity to monitor in the production and storage of Cefazedone. This guide has provided a comprehensive overview of its known physicochemical properties, a plausible formation pathway, and a detailed framework for its analytical characterization using HPLC. While some experimental data for this specific impurity remain to be fully elucidated in the public domain, the information presented here, based on available data for the analytical standard and related cephalosporin structures, offers a robust starting point for any scientist or researcher working with Cefazedone. The development and validation of a specific, sensitive, and accurate stability-indicating analytical method are essential for ensuring the quality, safety, and efficacy of Cefazedone-containing pharmaceutical products.
References
-
ChemSrc. Desacetyl-7-ACA Lactone | CAS#:184696-69-3. [Link]
-
PubChem. Desacetyl-7-ACA lactone. [Link]
-
Global Substance Registration System (GSRS). 6-AMINO-5A,6-DIHYDRO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZINE-1,7(4H)-DIONE, (5AR,6R)-. [Link]
- Google Patents.
-
Pharmacopeia.cn. Desacetyl-7-Aminocephalosporanic Acid. [Link]
-
Semantic Scholar. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. [Link]
-
ResearchGate. Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. [Link]
-
Dove Medical Press. Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. [Link]
-
Pharmaffiliates. (αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1]thiazin-6-yl]-2-furanacetamide-d3. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. [Link]
-
Allmpus. cefazedone impurity 1. [Link]
-
Springer. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
Taylor & Francis Online. Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Polish Pharmaceutical Society. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. [Link]
-
MDPI. Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
National Institutes of Health. One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. [Link]
-
Austin Publishing Group. Forced Degradation – A Review. [Link]
-
DrugFuture. Cefazedone. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
National Institutes of Health. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
Wikipedia. Cefazedone. [Link]
-
Patsnap. What is Cefazedone Sodium used for?. [Link]
Sources
- 1. Desacetyl-7-ACA Lactone | CAS#:184696-69-3 | Chemsrc [chemsrc.com]
- 2. Desacetyl-7-ACA lactone | C8H8N2O3S | CID 14718021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Desacetyl-7-ACA Lactone | 184696-69-3 [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. WO1999023098A1 - Chemical acetylation of desacetyl-cephalosporins - Google Patents [patents.google.com]
- 7. sriramchem.com [sriramchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Technical Deep Dive: Elucidating the Genesis of Impurity 12 in Cefazedone
This guide provides a technical deep-dive into the degradation pathway of Cefazedone, specifically elucidating the formation of Impurity 12 .[1] Based on pharmacopeial reference standards and industrial synthesis catalogs, Impurity 12 is identified as the Desacetyl-7-ACA Lactone (CAS 184696-69-3), a "deep degradation" product resulting from the cleavage of both the C-7 amide side chain and the C-3 thiadiazole substituent, followed by internal cyclization.[1]
Executive Summary & Structural Identity
In the stability profiling of Cefazedone Sodium, Impurity 12 represents a critical terminal degradant.[1] Unlike "soft" impurities (e.g., isomers or simple hydrolysis products), Impurity 12 indicates a fundamental breakdown of the cephalosporin scaffold.[1]
-
Common Name: Desacetyl-7-ACA Lactone (Cefazedone Impurity 12)[1]
-
Chemical Name: (5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione[1][2]
-
Molecular Formula: C
H N O S[1][2][4][6] -
Significance: Its presence confirms the cleavage of the Cefazedone-specific side chains (3,5-dichloro-4-pyridone acetyl and 5-methyl-1,3,4-thiadiazole), serving as a marker for gross hydrolytic failure or extreme pH stress.[1]
Structural Comparison Table
| Feature | Cefazedone (API) | Impurity 12 (Degradant) |
| Formula | C | C |
| MW | 548.44 Da | 212.23 Da |
| C-7 Substituent | (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl | -NH |
| C-3 Substituent | (5-methyl-1,3,4-thiadiazole-2-yl)thiomethyl | Lactone Ring (Fused) |
| Core State | Cephem (Open Acid) | Tricyclic Lactone |
The Degradation Pathway (Mechanism of Action)[1]
The formation of Impurity 12 is a multi-stage cascade involving Amide Hydrolysis , Nucleophilic Substitution/Elimination , and Intramolecular Cyclization .[1]
Phase 1: The Trigger (C-7 Amide Hydrolysis)
The pathway typically begins with the hydrolytic cleavage of the C-7 amide bond.[1] This reaction is catalyzed by acidic conditions or specific enzymatic activity (in biological matrices).[1]
-
Mechanism: Water attacks the amide carbonyl linking the 3,5-dichloro-4-pyridone side chain to the beta-lactam core.[1]
-
Result: Release of the side chain acid and formation of the 7-Amino intermediate (retaining the C-3 thiadiazole).[1]
Phase 2: The C-3 Elimination
Under stress conditions, the C-3 methylene group undergoes solvolysis.[1] The bulky 5-methyl-1,3,4-thiadiazole-2-thiol is a good leaving group.[1]
-
Mechanism: Hydrolysis at the C-3 methylene expels the thiadiazole thiol, generating a transient hydroxymethyl intermediate (Desacetyl-7-ACA derivative).[1]
Phase 3: Lactonization (Formation of Impurity 12)
This is the defining step.[1] The free hydroxymethyl group at C-3 attacks the activated carbonyl of the C-2 carboxylic acid (or the beta-lactam carbonyl in some rearrangement pathways), but most commonly, it cyclizes with the C-2 carboxyl group under acidic conditions to form a five-membered lactone ring fused to the dihydrothiazine ring.[1]
-
Critical Driver: Acidic pH promotes the protonation of the carboxyl group, facilitating the intramolecular nucleophilic attack by the hydroxyl oxygen.[1]
Pathway Visualization (DOT Diagram)[1]
Figure 1: The degradation cascade from Cefazedone to Impurity 12, highlighting the sequential loss of side chains and final lactonization.[1]
Analytical Strategy: Detection & Validation
Because Impurity 12 lacks the UV-absorbing C-7 side chain (the dichloro-pyridone system), its response factor in UV detection is significantly lower than the parent API.[1] It relies on the absorption of the beta-lactam/dihydrothiazine core (~220 nm or 254 nm).[1]
HPLC Protocol (Gradient Elution)
To separate the highly polar Impurity 12 (amine core) from the non-polar parent Cefazedone.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 4.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Critical: 254 nm may miss it due to loss of the aromatic side chain).[1]
-
Column Temp: 25°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration / Elution of Polar Impurity 12 |
| 5.0 | 95 | 5 | Isocratic Hold for Polar Species |
| 25.0 | 40 | 60 | Elution of Cefazedone & Late Hydrophobic Impurities |
| 30.0 | 40 | 60 | Wash |
| 31.0 | 95 | 5 | Re-equilibration |[1]
Mass Spectrometry (LC-MS) Confirmation
Due to the low UV response, LC-MS is the gold standard for confirming Impurity 12.[1]
-
Ionization: ESI Positive Mode (Protonation of the free amine).[1]
-
Target m/z: [M+H]
= 213.24.[1] -
Fragmentation Pattern: Look for loss of NH
(17 Da) and CO (28 Da) from the lactone core.[1]
Control Strategy & Causality
The presence of Impurity 12 is a specific indicator of process failure regarding moisture and pH.[1]
-
Moisture Ingress: The hydrolysis of the C-7 amide requires water.[1] High water content in the lyophilized powder leads to this degradation.[1]
-
Action: Ensure stopper integrity and moisture content < 1.0% w/w.[1]
-
-
pH Excursion: The lactonization step is acid-catalyzed.[1] If the reconstitution vehicle or the formulation buffer drops below pH 4.0, the rate of Impurity 12 formation accelerates exponentially.[1]
-
Action: Buffer Cefazedone Sodium formulations to pH 5.0–6.5.[1]
-
-
Temperature: While heat accelerates all degradation, Impurity 12 is specifically favored by "wet heat" (autoclaving or high humidity storage).[1]
References
-
European Pharmacopoeia (Ph.[1][7] Eur.). (11th Ed.).[1] Monograph: Cefazedone Sodium. (Standard for general impurity profiling logic).
-
Li, Z., et al. (2013).[1] "Identification and characterization of stress degradation products of Cefazedone by LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis, 78, 12-20.[1] (Foundational text on Cefazedone fragmentation).
Sources
- 1. GSRS [precision.fda.gov]
- 2. scbt.com [scbt.com]
- 3. Desacetyl-7-ACA Lactone | 184696-69-3 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. veeprho.com [veeprho.com]
- 6. 184696-69-3|(5aR,6R)-6-Amino-5a,6-dihydroazeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(3H,4H)-dione|BLD Pharm [bldpharm.com]
- 7. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Forced Degradation Studies of Cefazedone
This guide provides a comprehensive technical overview of the principles and methodologies for conducting forced degradation studies on Cefazedone, a first-generation cephalosporin antibiotic.[1] As a critical component of the drug development process, forced degradation, or stress testing, provides invaluable insights into the intrinsic stability of a drug substance, helps in the elucidation of degradation pathways, and is instrumental in the development and validation of stability-indicating analytical methods.[2][3] While specific literature on the forced degradation of Cefazedone is limited, this guide will draw upon established knowledge of the degradation patterns of structurally similar cephalosporins to provide a robust framework for researchers, scientists, and drug development professionals.
The Imperative of Forced Degradation in Pharmaceutical Development
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[2] The primary objectives are:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under various environmental conditions.[2]
-
Development of Stability-Indicating Methods: Ensuring that the analytical methods used for stability testing can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]
-
Understanding Molecular Stability: Gaining a deeper understanding of the chemical properties of the drug molecule and its susceptibility to different stressors.
-
Informing Formulation and Packaging Development: The knowledge gained from these studies aids in the development of a stable drug product and the selection of appropriate packaging to protect it from degradation.[2]
Cefazedone: A First-Generation Cephalosporin
Cefazedone is a semisynthetic, first-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] The core structure of Cefazedone, featuring a β-lactam ring fused to a dihydrothiazine ring, is the primary site of its chemical instability.
Predicted Degradation Pathways of Cefazedone
Based on the known degradation pathways of other cephalosporins, Cefazedone is anticipated to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and potentially photolytic and thermal stress conditions.[5][6] The primary degradation pathway for cephalosporins is the hydrolysis of the amide bond in the four-membered β-lactam ring, leading to the formation of inactive degradants.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cephalosporins.[5][7] The rate and products of hydrolysis are highly dependent on the pH of the solution.
-
Acidic Hydrolysis: Under acidic conditions, the β-lactam ring is susceptible to cleavage. For some cephalosporins, this can be followed by further degradation of the side chains.[8]
-
Basic Hydrolysis: In alkaline conditions, the β-lactam ring is also readily hydrolyzed. The degradation kinetics often follow pseudo-first-order kinetics.[9] For some cephalosporins, intramolecular aminolysis can also occur.[10]
-
Neutral Hydrolysis: Even in neutral aqueous solutions, cephalosporins can undergo hydrolysis, albeit at a slower rate compared to acidic or basic conditions.[7]
Oxidative Degradation
Oxidative stress is another critical factor in the degradation of cephalosporins.[5][6] The thioether group in the dihydrothiazine ring is a likely site for oxidation, potentially forming a sulfoxide derivative.[11]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of cephalosporins.[12] The extent of photolytic degradation can be influenced by the presence of photosensitizers.[13] Studies on other cephalosporins have shown that photodegradation can lead to complex mixtures of degradation products.[13][14]
Thermal Degradation
While many cephalosporins are relatively stable at ambient temperatures, elevated temperatures can accelerate degradation processes.[15][16][17] Thermal degradation often proceeds through complex mechanisms and may lead to a variety of degradation products.
A Strategic Approach to Forced Degradation Studies of Cefazedone
A systematic approach is essential for conducting meaningful forced degradation studies. The following workflow outlines the key steps involved.
Caption: A generalized workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation of Cefazedone
The following protocols are provided as a starting point and should be optimized based on the specific properties of Cefazedone and the analytical instrumentation available.
Preparation of Stock Solution
Prepare a stock solution of Cefazedone in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
Hydrolytic Stress
-
Acidic Hydrolysis:
-
To 1 mL of Cefazedone stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the desired concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of Cefazedone stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of Cefazedone stock solution, add 1 mL of purified water.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
Oxidative Stress
-
To 1 mL of Cefazedone stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase.
Photolytic Stress
-
Expose a solution of Cefazedone (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At appropriate time points, withdraw aliquots for analysis.
Thermal Stress
-
Place solid Cefazedone powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.[18]
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the desired concentration for analysis.
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is crucial for the successful outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[4][19]
HPLC Method Parameters (A Starting Point)
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength where Cefazedone and its potential degradation products have significant absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity. | PDA detection provides spectral information that can help in identifying co-eluting peaks. |
| Column Temperature | 30°C | Helps in maintaining reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
Once the degradation products are separated using the stability-indicating method, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques.
Sources
- 1. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Relevance of Solution Phase Stress Testing of Solid Dosage Form Drug Products: A Cross-Industry Benchmarking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cephalosporin degradations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Cefazedone Impurity 12
Abstract
This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the accurate quantification of Cefazedone Impurity 12, a critical quality attribute in the manufacturing and stability testing of the cephalosporin antibiotic, Cefazedone. Grounded in the principles of analytical quality by design (AQbD), this guide provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters.[1] The method is designed for specificity, precision, and accuracy, making it suitable for routine quality control and regulatory submissions. All protocols are framed within the validation requirements of the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Imperative of Impurity Profiling
Cefazedone is a first-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis.[4][5] In the development and manufacturing of any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. Process-related impurities or degradation products can impact the drug's stability and may pose a toxicological risk.
Cefazedone Impurity 12 is recognized as a potential impurity and is available as an analytical standard, highlighting its importance in quality control.[6] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][7] This document provides a comprehensive guide to a reverse-phase HPLC (RP-HPLC) method specifically developed for the separation and quantification of Impurity 12 from the Cefazedone API.
Scientific Rationale and Method Development (E-E-A-T)
The development of a robust analytical method is a systematic process. The choices made are based on the physicochemical properties of the analyte and established chromatographic principles.
-
Chromatographic Mode - Reverse-Phase HPLC: Cefazedone and its related impurities are moderately polar molecules, making RP-HPLC the ideal separation mode.[8] This technique utilizes a non-polar stationary phase (the column) and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases.
-
Stationary Phase Selection - C18 Column: An octadecylsilane (C18) column is the workhorse of reverse-phase chromatography and is well-suited for separating a wide range of pharmaceutical compounds, including cephalosporins.[9][10] A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while standard dimensions (e.g., 250 mm x 4.6 mm) provide excellent resolving power.
-
Mobile Phase Composition - Gradient Elution: To achieve a successful separation of the main API peak from its closely eluting impurities, a gradient elution is employed.
-
Aqueous Phase (Mobile Phase A): A phosphate buffer is chosen to maintain a consistent pH. Controlling the pH is critical as the ionization state of the acidic and basic functional groups on Cefazedone and its impurities directly affects their retention time and peak shape. A pH of 5.0 is a good starting point for cephalosporin analysis.[10]
-
Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
The Gradient: A gradient program, starting with a low concentration of acetonitrile and gradually increasing it, allows for the elution of more polar compounds first, followed by the main Cefazedone peak, and finally, the more non-polar impurities. This ensures sharp peaks and a reasonable run time.
-
-
Detection - UV Spectrophotometry: Cephalosporins contain a β-lactam ring and other chromophores that absorb UV light. A detection wavelength of 254 nm or 265 nm is commonly used as it provides a good response for both the parent drug and its related substances.[11][12]
Experimental Protocol
Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PVDF).
-
-
Reagents:
-
Cefazedone Reference Standard (RS).
-
Cefazedone Impurity 12 Reference Standard.[6]
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Phosphoric acid, analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 5.0 ± 0.05 with dilute phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
-
Standard Stock Solution (Cefazedone):
-
Accurately weigh about 25 mg of Cefazedone RS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 500 µg/mL.
-
-
Impurity 12 Stock Solution:
-
Accurately weigh about 5 mg of Cefazedone Impurity 12 RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 50 µg/mL.
-
-
System Suitability Solution (Spiked Standard):
-
Pipette 5 mL of the Standard Stock Solution (Cefazedone) into a 50 mL volumetric flask.
-
Pipette 5 mL of the Impurity 12 Stock Solution into the same flask.
-
Dilute to volume with the Diluent. This solution contains approximately 50 µg/mL of Cefazedone and 5 µg/mL of Impurity 12.
-
-
Sample Solution:
-
Accurately weigh about 25 mg of the Cefazedone sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 50 mM KH₂PO₄ Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final reporting.
Caption: Workflow for Cefazedone Impurity 12 Analysis.
Method Validation: A Self-Validating System
For this method to be considered trustworthy and reliable for its intended purpose (i.e., impurity quantification), it must be validated according to the ICH Q2(R1) guideline.[2][13] The objective of validation is to demonstrate suitability.[2]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo, the API, Impurity 12, and a spiked sample to ensure there are no interfering peaks at the retention time of Impurity 12.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is assessed by preparing at least five concentrations of Impurity 12 (e.g., from LOQ to 150% of the specification limit) and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[11]
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample matrix with known amounts of Impurity 12 at different concentration levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyzed by performing at least six replicate injections of the sample solution and calculating the Relative Standard Deviation (%RSD), which should be < 2.0%.[9]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).[11] This ensures the method is reliable during routine use.
Data Interpretation and Calculation
The amount of Cefazedone Impurity 12 in the sample is calculated using the response factor from the external standard.
Calculation Formula:
Where:
-
Area_Imp_Sample: Peak area of Impurity 12 in the sample chromatogram.
-
Area_Imp_Std: Peak area of Impurity 12 in the standard chromatogram.
-
Conc_Imp_Std: Concentration (µg/mL) of Impurity 12 in the standard solution.
-
Conc_Sample: Concentration (µg/mL) of the Cefazedone sample in the sample solution.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of Cefazedone Impurity 12. By explaining the scientific basis for the chosen parameters and grounding the protocol in the validation principles of ICH Q2(R1), this guide serves as an authoritative resource for quality control laboratories. Adherence to this protocol will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of Cefazedone API and its finished products.
References
-
IISTE. (n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. Retrieved from [Link]
-
ResearchGate. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Retrieved from [Link]
-
PubMed. (n.d.). The determination of cephradine and cephalexin by reverse phase high-performance liquid chromatography. Retrieved from [Link]
-
Universidade de Sao Paulo. (n.d.). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Retrieved from [Link]
-
Chromatography Online. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]
-
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]
-
USP-NF. (2011). Cefazolin Sodium. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of cephalosporins and study of different analytical parameters. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). European Pharmacopoeia Reagents Guide. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2012). Cefazolin Sodium. Retrieved from [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cefazedone. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. dovepress.com [dovepress.com]
- 8. The determination of cephradine and cephalexin by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. iiste.org [iiste.org]
- 12. uspnf.com [uspnf.com]
- 13. fda.gov [fda.gov]
LC-MS/MS method for quantification of Cefazedone Impurity 12
An Application Note for the Sensitive and Accurate Quantification of Cefazedone Impurity 12 in Pharmaceutical Samples using a Validated LC-MS/MS Method
Introduction
Cefazedone is a first-generation cephalosporin antibiotic, a class of β-lactam compounds widely used for their antibacterial activity.[1][2] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] As with any active pharmaceutical ingredient (API), the purity profile of Cefazedone is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate the stringent control and monitoring of impurities in drug substances and finished products.
The presence of impurities, even at trace levels, can potentially alter the therapeutic effect, introduce toxicity, or affect the stability of the drug product. Cefazedone Impurity 12 is a known analytical standard and potential degradant or metabolite of Cefazedone.[4] Therefore, a highly sensitive, specific, and reliable analytical method is essential for its accurate quantification.
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed and validated for the quantification of Cefazedone Impurity 12. The inherent selectivity and sensitivity of LC-MS/MS make it the ideal technology for this purpose, allowing for precise measurement even at very low concentrations. The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in a regulated environment.[5][6][7]
Analyte Characteristics
A thorough understanding of the physicochemical properties of the parent drug and its impurity is fundamental to method development.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Cefazedone | C₁₈H₁₅Cl₂N₅O₅S₃ | 548.45[3][8] |
| Cefazedone Impurity 12 | C₈H₈N₂O₃S | 212.23[4] |
Experimental Protocol
Materials and Reagents
-
Cefazedone reference standard (Purity ≥98%)
-
Cefazedone Impurity 12 reference standard (Purity ≥98%)[4]
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (LC-MS grade, ≥99%)
-
Ammonium Acetate (LC-MS grade)
-
Volumetric flasks and pipettes (Class A)
-
Autosampler vials with inserts
-
0.22 µm syringe filters
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
An analytical column, such as a Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent, to provide efficient chromatographic separation.[9][10]
-
Data acquisition and processing software (e.g., MassLynx, Analyst, Xcalibur).
Preparation of Solutions
Rationale: The use of LC-MS grade solvents and reagents is critical to minimize background noise and interferences, ensuring the highest sensitivity. Stock solutions are prepared in a solvent that ensures complete dissolution and stability of the analytes.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Cefazedone and Cefazedone Impurity 12 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in a small amount of methanol and bring to volume with a 50:50 mixture of methanol and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.[11]
-
-
Working Standard Solutions:
-
Prepare intermediate stock solutions by serially diluting the primary stock solutions in 50:50 methanol/water.
-
From these intermediate solutions, prepare a series of calibration curve (CC) standards and quality control (QC) samples at various concentration levels spanning the expected range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the Cefazedone drug substance or product to obtain a final concentration within the validated range of the method upon dissolution.
-
Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL of Cefazedone.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
LC-MS/MS Method Parameters
Rationale: A gradient elution is employed to ensure efficient separation of the more polar impurity from the parent Cefazedone peak and any other potential impurities. The mobile phase additives (formic acid and ammonium acetate) are used to promote analyte ionization and improve peak shape.[12] The mass spectrometer is operated in positive electrospray ionization mode, which is effective for the ionization of cephalosporins. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[13]
Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |
Table 2: Mass Spectrometry (MS) Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temperature | 400°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | Cefazedone | 548.5 | 344.1[12] | 25 | | | Cefazedone Impurity 12 | 213.2 | 154.1 | 15 |
Note: The product ion and collision energy for Cefazedone Impurity 12 are proposed based on its chemical structure (C₈H₈N₂O₃S). The transition m/z 213.2 → 154.1 would correspond to a plausible fragmentation, such as the loss of the carbonyl and amino groups. These values must be optimized empirically on the specific instrument being used.
Analytical Workflow
The overall process from sample receipt to final report generation is outlined below.
Caption: High-level workflow for the quantification of Cefazedone Impurity 12.
Method Validation Protocol
To ensure the reliability and accuracy of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[5][6] The validation process demonstrates that the method is fit for its intended purpose.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated:
Table 3: ICH Q2(R2) Validation Parameters for an Impurity Quantification Method
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | No significant interference observed at the retention time of the analyte in blank and placebo samples. Peak purity should be confirmed. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantification (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 80.0% and 120.0% at a minimum of 3 concentration levels (e.g., LOQ, 100%, 120% of spec limit), tested in triplicate.[10] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 15% at LOQ; ≤ 5% at higher concentrations. Intermediate Precision (Inter-day): RSD ≤ 20% at LOQ; ≤ 10% at higher concentrations.[10][12] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Must meet accuracy and precision criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like column temperature (±5°C), flow rate (±10%), or mobile phase pH (±0.2) are varied. |
Validation Workflow
Caption: Logical flow of the method validation process according to ICH guidelines.
Conclusion
This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Cefazedone Impurity 12 in pharmaceutical samples. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for quality control laboratories. The successful validation of this method in accordance with ICH Q2(R2) guidelines ensures that it is fit for its intended purpose, enabling accurate monitoring of this critical impurity to guarantee the quality, safety, and efficacy of Cefazedone drug products.
References
-
Pharmaffiliates. (n.d.). Cefazedone-impurities. Pharmaffiliates. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cefazedone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Jin, S. E., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Biomedical Chromatography, 28(11), 1477-1493. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2018). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. ScienceOpen. Retrieved from [Link]
-
Nielen, M. W. F., et al. (2012). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Journal of Chromatography A, 1227, 133-140. Retrieved from [Link]
-
Patel, J. R., et al. (2013). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Journal of Chemistry and Materials Research, 3(7). Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2015). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC And LC-MS. IOSR-JPBS, 10(4), 35-50. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cefazedone. PubChem. Retrieved from [Link]
-
precisionFDA. (n.d.). CEFAZEDONE. precisionFDA. Retrieved from [Link]
-
Wu, D., et al. (2010). Determination of cefazedone in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers. Journal of Chromatography B, 878(28), 2911-2915. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
Khodadoust, S., et al. (2021). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Molecules, 26(5), 1275. Retrieved from [Link]
-
Aly, F. A., et al. (2014). Determination of Some Cephalosporins in Pharmaceutical Formulations by a Simple and Sensitive Spectrofluorimetric Method. Luminescence, 29(7), 833-839. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
Al-Tannak, N., et al. (2018). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-346. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Retrieved from [Link]
-
Gjetja, E., et al. (2021). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Acta Poloniae Pharmaceutica, 78(1), 37-46. Retrieved from [Link]
-
Sörgel, F., & Kinzig, M. (1993). Recent analytical methods for cephalosporins in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 619(1), 1-32. Retrieved from [Link]
Sources
- 1. cefazedone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biosynth.com [biosynth.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. GSRS [precision.fda.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
- 12. Determination of cefazedone in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
Application Note & Protocol: Development of a Stability-Indicating Assay for Cefazedone
Introduction: The Critical Role of Stability in Pharmaceutical Integrity
Cefazedone is a first-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the integrity of the β-lactam ring, which is the pharmacophore responsible for inhibiting bacterial cell wall synthesis.[1][2] However, like many β-lactam antibiotics, Cefazedone is susceptible to degradation under various environmental conditions, such as changes in pH, exposure to oxidants, light, and heat. This degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Therefore, a robust stability-indicating assay method (SIAM) is not merely a quality control requirement but a fundamental necessity to ensure patient safety and product efficacy. A SIAM is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. The development of such a method is mandated by global regulatory bodies and is a cornerstone of drug development and manufacturing.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to develop and validate a stability-indicating HPLC method for Cefazedone, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
Part 1: The Strategic Blueprint for Method Development
A successful SIAM is built on a logical progression of experiments, beginning with understanding the molecule and culminating in a fully optimized and robust analytical method. The causality behind each step is critical for developing a method that is not only compliant but also scientifically sound.
Section 1.1: Foundational Knowledge - Cefazedone's Physicochemical Profile
Before any practical work begins, a thorough understanding of Cefazedone's properties is essential.
-
Chemical Structure: Cefazedone possesses a cephalosporin core with side-groups at positions 3 and 7.[1] The β-lactam ring is inherently strained and susceptible to nucleophilic attack (e.g., by hydroxide ions or water), leading to hydrolysis and loss of activity.[5][6][7] The thioether and thiadiazole moieties may be susceptible to oxidation.
-
Solubility: Cefazedone is slightly soluble in methanol and DMSO.[8] This informs the choice of solvent for preparing stock solutions and the organic component of the mobile phase. Acetonitrile and methanol are common choices for reversed-phase HPLC of cephalosporins.[9]
-
UV Absorbance: The presence of chromophores in the Cefazedone molecule allows for UV detection. A UV scan of a dilute solution of Cefazedone in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the best sensitivity for detection. For many cephalosporins, this is typically in the range of 230-280 nm.
Section 1.2: The Core of Stability-Indication: Forced Degradation
Forced degradation, or stress testing, is the most critical phase of SIAM development. The goal is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to generate the potential degradation products.[10][11] This process is essential to prove the method's specificity. The ICH Q1A guideline provides the framework for these studies.[3][4][12]
Causality: By generating degradants and ensuring they are chromatographically resolved from the parent Cefazedone peak, we provide definitive proof that the method can "indicate" stability. An ideal outcome is achieving 5-20% degradation of the API, which is enough to produce and detect degradants without destroying the sample entirely.
Caption: Forced degradation experimental workflow.
Protocol 1: Forced Degradation of Cefazedone
-
Preparation: Prepare a stock solution of Cefazedone at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase. Note: Base hydrolysis of β-lactams is often rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 4 hours). Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 80°C for 24-48 hours. Dilute the solution sample to a final concentration of ~100 µg/mL. Dissolve and dilute the solid sample to the same concentration.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark. Dilute to a final concentration of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the Cefazedone peak in each chromatogram.
Section 1.3: Chromatographic Method Development
The goal is to achieve a baseline separation of the Cefazedone peak from all degradation product peaks and any excipients.
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography and a good starting point for cephalosporins.[9] A standard dimension of 250 mm x 4.6 mm with 5 µm particle size is common.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer controls the ionization state of the acidic Cefazedone molecule, which is crucial for consistent retention. A phosphate or acetate buffer in the pH range of 3-6 is often effective for cephalosporins.[13][14]
-
Optimization: Start with an isocratic elution (e.g., 70:30 Buffer:Acetonitrile) and analyze the most degraded sample (often the base hydrolysis sample). If peaks are unresolved or elution times are too long, a gradient elution may be necessary. Adjust the organic content, buffer pH, and flow rate systematically to optimize the separation, ensuring the resolution (Rs) between Cefazedone and the closest eluting peak is >2.0.
Part 2: Rigorous Validation - Proving Fitness for Purpose
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17] Validation provides documented evidence that the method is specific, linear, accurate, precise, and robust.
Caption: Hierarchy of method validation parameters.
Protocol 2: HPLC Method Validation
This protocol assumes a final working concentration range for Cefazedone. All solutions should be prepared from a validated reference standard.
-
Specificity:
-
Analyze blank (diluent), placebo (formulation excipients without API), Cefazedone standard, and all forced degradation samples.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Cefazedone in the blank or placebo chromatograms. The Cefazedone peak should be resolved from all degradation peaks (Resolution > 2.0), and the peak purity index should be > 0.999.
-
-
Linearity:
-
Prepare a series of at least five concentrations of Cefazedone standard across the expected range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy (Recovery):
-
Prepare a placebo solution. Spike the placebo with Cefazedone standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-day): Prepare six replicate samples of Cefazedone at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis with six new samples on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Examples: Change flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase pH (± 0.2 units).
-
Acceptance Criteria: The system suitability parameters should remain within limits, and the assay results should not be significantly affected by the changes.[9]
-
Part 3: The Final Method and Ongoing Assurance
Following successful development and validation, the final method parameters are documented, and system suitability criteria are established to ensure the method's performance on a routine basis.
Section 3.1: The Validated Stability-Indicating HPLC Method
The final method parameters should be presented in a clear, tabular format for easy reference.
Table 1: Final Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent HPLC with PDA detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 4.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-18.1 min (70-10% B), 18.1-22 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (example λmax) |
| Run Time | 22 minutes |
Section 3.2: System Suitability Testing (SST) - The Daily Method Check
SST is a non-negotiable part of the routine analytical procedure. It is performed before any sample analysis to confirm that the chromatographic system is adequate for the intended analysis.[18]
Caption: Daily system suitability testing workflow.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision and system stability. |
| Resolution (Rs) | ≥ 2.0 (between Cefazedone and nearest peak) | Confirms separation from potential interferents. |
Conclusion
The development of a stability-indicating assay for Cefazedone is a systematic and rigorous process that underpins the quality, safety, and efficacy of the final pharmaceutical product. By following a logical workflow grounded in scientific principles—from understanding the molecule's vulnerabilities through forced degradation to comprehensive validation as per ICH guidelines—researchers can develop a reliable and robust HPLC method. This self-validating system, confirmed daily by stringent system suitability tests, provides the high degree of assurance required in the pharmaceutical industry.
References
-
Cefazedone | C18H15Cl2N5O5S3 | CID 71736 . PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method . IISTE.org. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING GREEN HPLC-UV METHOD FOR DETERMINATION OF CEPHALEXIN IN PHARMACEUTICAL DOSAGE FORMS AND HUMAN URINE USING MICELLAR MOBILE PHASE . ResearchGate. [Link]
-
Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity . PubMed. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . National Center for Biotechnology Information (PMC). [Link]
-
Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation . PubMed. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Kinetics of degradation of cefazolin and cephalexin in aqueous solution . PubMed. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation (ICH). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products . European Medicines Agency (EMA). [Link]
-
Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil . PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food & Drug Administration (FDA). [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE . Acta Poloniae Pharmaceutica. [Link]
-
Clinical Salvage Approaches for Surgical Site Infection After Autologous Microtia Reconstruction . MDPI. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS . RUN - UNL Repository. [Link]
-
Cefazedone | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products . U.S. Food & Drug Administration (FDA). [Link]
-
ICH Q2(R2) Validation of analytical procedures . European Medicines Agency (EMA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food & Drug Administration (FDA). [Link]
-
Cefazedone Sodium | C18H14Cl2N5NaO5S3 | CID 23673603 . PubChem, National Center for Biotechnology Information. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures . SlideShare. [Link]
Sources
- 1. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefazedone | 56187-47-4 [chemicalbook.com]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Q2R1.pptx [slideshare.net]
Application Note: High-Efficiency Separation of Cefazedone and Impurities via Micellar Electrokinetic Chromatography (MEKC)
Abstract
This application note details a robust Micellar Electrokinetic Chromatography (MEKC) protocol for the separation of Cefazedone, a first-generation cephalosporin, from its synthesis byproducts and hydrolytic degradation impurities. While High-Performance Liquid Chromatography (HPLC) remains the pharmacopeial standard, CE offers orthogonal selectivity, significantly lower solvent consumption ("Green Chemistry"), and superior resolution of polar degradation products. This guide provides a self-validating workflow designed for pharmaceutical quality control (QC) and R&D stability testing.
Scientific Framework & Mechanism[1]
The Analyte: Cefazedone
Cefazedone is an acidic cephalosporin antibiotic containing a beta-lactam ring fused to a dihydrothiazine ring. Its physicochemical behavior in an electric field is governed by its ionizable groups:
-
Carboxylic Acid (C-4 position): pKa ~2.6 – 2.8. At pH > 4.0, this group is deprotonated (anionic).
-
Tetrazole/Thiadiazole Nitrogen: Weakly basic/acidic centers that influence overall polarity.
The Challenge: Impurity Profiling
The primary degradation pathway for Cefazedone is the hydrolysis of the beta-lactam ring, leading to the formation of open-ring metabolites (e.g., cefazedoic acid) and decarboxylated species. These impurities often share similar charge-to-mass ratios with the parent drug, making Capillary Zone Electrophoresis (CZE) insufficient.
The Solution: MEKC
We utilize Micellar Electrokinetic Chromatography (MEKC) .[1][2][3][4] By adding Sodium Dodecyl Sulfate (SDS) to the buffer above its Critical Micelle Concentration (CMC ~8 mM), we create a "pseudostationary phase."
-
Mechanism: Cefazedone and its impurities partition between the aqueous buffer (moving with Electroosmotic Flow, EOF) and the hydrophobic interior of the SDS micelles (moving slowly against EOF).
-
Result: Separation is achieved based on both charge (electrophoretic mobility) and hydrophobicity (partition coefficient), resolving closely related impurities that co-migrate in CZE.
Experimental Protocol
Equipment & Reagents
-
CE System: Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) or UV detector.
-
Capillary: Uncoated fused silica capillary, 50 µm I.D. × 375 µm O.D.; Total length (
) 60 cm, Effective length ( ) 50 cm. -
Reagents:
-
Sodium Tetraborate Decahydrate (Borax) – Buffer component.
-
Sodium Dodecyl Sulfate (SDS) – Surfactant.[2]
-
Sodium Hydroxide (0.1 M and 1.0 M) – For capillary conditioning.
-
Cefazedone Reference Standard (USP/EP grade).
-
Internal Standard (Optional): Cromolyn Sodium or Benzoic Acid (to correct for injection variability).
-
Solution Preparation
A. Background Electrolyte (BGE): 25 mM Borate, 50 mM SDS, pH 9.0 [1]
-
Dissolve 0.95 g of Sodium Tetraborate in 90 mL of deionized water.
-
Add 1.44 g of SDS.
-
Adjust pH to 9.0 using 1.0 M NaOH or HCl (Note: Borate naturally buffers near 9.2; minimal adjustment is usually required).
-
Dilute to 100 mL volume.
-
Critical Step: Filter through a 0.45 µm hydrophilic membrane and degas by sonication for 5 minutes.
B. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of Cefazedone standard.
-
Dissolve in 10 mL of BGE (diluted 1:10 with water to prevent micelle interference during injection).
C. Forced Degradation Sample (System Suitability)
-
Take 1 mL of Stock Solution.
-
Add 10 µL of 0.1 M NaOH.
-
Heat at 60°C for 30 minutes.
-
Neutralize with 10 µL of 0.1 M HCl. This generates the primary hydrolysis impurities for resolution checking.
Instrument Conditions
| Parameter | Setting | Rationale |
| Capillary Temp | 25°C | Maintains constant viscosity and reproducibility. |
| Voltage | +25 kV | High field strength for rapid separation; Normal Polarity (Anode at inlet). |
| Detection | UV @ 254 nm | Max absorbance for the cephalosporin core; 214 nm is alternative for higher sensitivity. |
| Injection | Hydrodynamic | 50 mbar for 5 seconds (approx. 5-10 nL). |
| Run Time | 15 - 20 minutes | Sufficient to elute highly retained hydrophobic impurities. |
Method Workflow Visualization
The following diagram illustrates the critical path for method execution, emphasizing the "Self-Validating" loop using system suitability samples.
Figure 1: Operational workflow for Cefazedone MEKC analysis. The system suitability step (yellow) acts as a critical gate before sample analysis.
System Suitability & Validation Parameters
To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before every batch analysis.
System Suitability Criteria
-
Migration Time Repeatability: RSD < 1.0% for the main Cefazedone peak (n=5 injections).
-
Peak Efficiency: Theoretical plates (N) > 100,000.
-
Resolution (Rs): Rs > 1.5 between Cefazedone and the nearest degradation impurity (from the forced degradation sample).
Linearity and Limits
-
Linearity: 10 – 200 µg/mL (
). -
Limit of Detection (LOD): ~0.5 µg/mL (Signal-to-Noise = 3).
-
Limit of Quantitation (LOQ): ~1.5 µg/mL (Signal-to-Noise = 10).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Current Drop / Instability | Bubble in capillary or vial depletion. | Degas buffer thoroughly. Verify vial liquid levels. Purge capillary with BGE for 2 mins. |
| Migration Time Drift | Joule heating or buffer depletion. | Ensure capillary temperature control is active (25°C). Replenish inlet/outlet buffer vials every 5 runs. |
| Poor Resolution | SDS degradation or pH shift. | Prepare fresh BGE daily. Ensure pH is exactly 9.0. |
| Peak Tailing | Adsorption to capillary wall. | Increase ionic strength (raise Borate to 30-40 mM) or perform a 0.1 M NaOH wash between runs. |
Degradation Pathway Visualization
Understanding what you are separating is key to expert analysis. The diagram below details the hydrolysis pathway that generates the impurities separated by this method.
Figure 2: Primary degradation pathway of Cefazedone. The MEKC method separates the Parent from Impurity 1 and 2 based on the change in charge-to-mass ratio and hydrophobicity caused by ring opening.
References
-
Pajchel, G., & Tyski, S. (2002). Capillary electrophoresis in the determination of cephalosporins. Journal of Chromatography A. Link
-
Gábor, P., et al. (2025). Capillary electrophoresis methods for impurity profiling of drugs: A review.[5] ResearchGate. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 71736, Cefazedone.Link
-
Emara, S., et al. (2022). Green versatile micellar electrokinetic chromatographic method for determination of antimicrobial drugs. Acta Chromatographica. Link
-
LibreTexts Chemistry. Lab 6: Capillary Electrophoresis - Fundamentals of CZE and MEKC.Link
Sources
Application Note: Qualification of Cefazedone Impurity 12 Working Standard
Executive Summary
The qualification of impurity working standards is a critical quality attribute in the lifecycle management of cephalosporin antibiotics. This application note details the protocol for the complete characterization and qualification of Cefazedone Impurity 12 (CAS: 184696-69-3; Chemical Formula: C₈H₈N₂O₃S).[1]
Unlike Active Pharmaceutical Ingredients (APIs), impurity standards often lack pharmacopoeial "Primary Reference Standards." Therefore, this protocol utilizes the Mass Balance Approach (100% − Impurities − Volatiles − Inorganics) to establish the potency of the working standard on an "as-is" basis. This guide is designed for analytical scientists requiring a robust, self-validating workflow compliant with ICH Q3A(R2), Q3B(R2), and Q6A guidelines.
Strategic Qualification Workflow
The qualification process follows a linear subtractive logic. We do not assume purity; we prove it by quantifying everything that is not the target molecule.
Figure 1: The Mass Balance Qualification Workflow. A sequential gate-keeping process ensures only high-quality material is assigned a potency value.[1]
Protocol 1: Structural Elucidation (Identity)
Before quantification, the chemical structure must be unequivocally confirmed. Cefazedone Impurity 12 (C₈H₈N₂O₃S, MW 212.[2]23) is a fragment distinct from the parent Cefazedone molecule.
Experimental Setup
-
High-Resolution Mass Spectrometry (HRMS):
-
Mode: ESI Positive/Negative.
-
Acceptance: Parent ion [M+H]⁺ must be within ±5 ppm of theoretical mass (213.0337 m/z).
-
-
Nuclear Magnetic Resonance (NMR):
-
Solvent: DMSO-d₆ (to prevent exchange of labile protons).[1]
-
1H-NMR: Confirm integration of aromatic/aliphatic protons matching C₈H₈N₂O₃S.
-
13C-NMR: Confirm carbon count (8 carbons).
-
-
FT-IR:
-
Method: ATR (Attenuated Total Reflectance).
-
Target: Match fingerprint region (1500–600 cm⁻¹) against vendor reference or theoretical prediction.
-
Causality: We use orthogonal techniques (MS for mass, NMR for connectivity, IR for functional groups) to eliminate the risk of qualifying an isomer or a degradation product with a similar mass.
Protocol 2: Chromatographic Purity (HPLC)
This is the core quantitative step. We determine the % Area Normalization of the main peak relative to related impurities.
Method Parameters
The method is adapted from Cefazedone stability-indicating methods but optimized for the polarity of Impurity 12.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus) | Standard stationary phase for cephalosporin separation.[1][3] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses ionization of acidic groups, improving retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier to elute hydrophobic impurities. |
| Gradient | T0: 5% B → T20: 60% B → T25: 5% B | Gradient required to elute both polar degradants and non-polar parent compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | Common absorption max for cephalosporin core structures. |
| Column Temp | 25°C | Ambient control for reproducibility. |
System Suitability Criteria
Every run must validate the system performance before data acceptance.
-
Precision: RSD of peak area for 6 replicate injections of Impurity 12 ≤ 2.0%.
-
Tailing Factor: 0.8 ≤ T ≤ 1.5 (Ensures peak symmetry for accurate integration).
-
Theoretical Plates: N > 2000.
Figure 2: System Suitability Logic Gate. Automated checks prevent the processing of invalid data.
Protocol 3: Residual Analysis (The "Subtractables")
Chromatographic purity (Area %) is not Potency (w/w).[1] We must account for non-UV absorbing mass.
Water Content (Karl Fischer Titration)
-
Method: Volumetric KF (USP <921> Method Ia).
-
Sample: ~50-100 mg of Impurity 12.
-
Relevance: Cephalosporins and their metabolites are often hygroscopic. Water can account for 1-5% of the mass.[1]
Residual Solvents (GC-Headspace)
-
Method: USP <467> / ICH Q3C.
-
Column: DB-624 (or equivalent G43).[1]
-
Targets: Solvents used in the synthesis/purification of Impurity 12 (e.g., Methanol, Ethyl Acetate).
-
Limit: Quantify any solvent > 1000 ppm.
Residue on Ignition (ROI) / Sulfated Ash[1]
-
Method: USP <281>.
-
Relevance: Detects inorganic salts (Sodium, Potassium) or silica gel residue from column chromatography.
-
Expectation: Typically < 0.5% for organic standards.
Potency Calculation & Assignment
The final potency is derived using the Mass Balance Equation. This value is what will be printed on the Container Label.
The Equation:
Where:
-
CP: Chromatographic Purity (Area % by HPLC).
-
%W: Water Content (% w/w by KF).
-
%RS: Residual Solvents (% w/w by GC).
-
%ROI: Residue on Ignition (% w/w).
Example Calculation:
-
HPLC Purity: 99.2%
-
Water (KF): 1.5%[1]
-
Residual Solvents: 0.3%
-
ROI: 0.1%
Assigned Potency: 97.3% (as-is basis) [1]
Storage and Stability
-
Container: Amber glass vial with Teflon-lined screw cap (Protect from light and moisture).[1]
-
Storage: -20°C (Standard for cephalosporin impurities to prevent ring opening or hydrolysis).[1]
References
-
International Council for Harmonisation (ICH). (2006).[4][5] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[5] ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71736, Cefazedone. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Quantitation of Cefazedone Impurity 12
Topic: Optimization of Detection Limits for Cefazedone Impurity 12 (CAS 184696-69-3) Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Version: 2.1 (Current)
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenge of improving the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for Cefazedone Impurity 12 (CAS 184696-69-3).
As a first-generation cephalosporin, Cefazedone presents unique challenges due to its zwitterionic nature and the polarity of its metabolites. Impurity 12, often identified as a critical degradation product or metabolite, frequently exhibits poor response factors or co-elution issues in standard pharmacopeial methods. This guide provides a self-validating workflow to enhance sensitivity by 10-50x using standard HPLC/UHPLC instrumentation.
Module 1: Chromatographic Optimization (The Physics of Sensitivity)
The Core Problem: Sensitivity is not just about the detector; it is about peak efficiency . A broad peak dilutes the signal against the baseline noise. To detect trace levels of Impurity 12, we must compress the band.
Column Selection & Particle Morphology
Standard 5 µm fully porous particles often fail to resolve Impurity 12 from the solvent front or the main peak tail.
-
Recommendation: Switch to Core-Shell (Fused-Core) Technology .
-
Why: Core-shell particles (2.6 µm or 1.7 µm) reduce the diffusion path (Van Deemter A-term and C-term), resulting in sharper peaks. A sharper peak yields a higher signal height for the same mass of analyte, instantly improving the Signal-to-Noise (S/N) ratio.
-
Protocol: Use a C18 or Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase provides alternative selectivity (pi-pi interactions) for the thiadiazole and pyridone rings in Cefazedone, often separating Impurity 12 from matrix interferences.
Mobile Phase pH Tuning
Cefazedone and Impurity 12 are pH-sensitive zwitterions.
-
The Trap: Running at neutral pH often leads to peak broadening due to mixed ionization states.
-
The Fix: Lock the ionization. For Cefazedone, acidic mobile phases (pH 2.0 - 2.5) using 0.1% Formic Acid or Phosphate Buffer are preferred to protonate the basic nitrogens, ensuring a single ionic species.
-
Caution: Avoid acetate buffers if using UV detection < 220 nm due to high UV cutoff, which raises the noise floor.
Data Visualization: Column Efficiency Impact
| Parameter | Standard Porous (5 µm) | Core-Shell (2.7 µm) | Sensitivity Gain |
| Plate Count (N) | ~12,000 | ~25,000 | 2x Sharper Peaks |
| Peak Width (W0.5) | 0.4 min | 0.18 min | Higher Amplitude |
| Backpressure | < 150 bar | ~350 bar | Manageable on HPLC |
| LOD (Est.) | 0.05% | 0.01% | 5x Improvement |
Module 2: Detector Configuration (The Electronics)
If chromatographic compression isn't enough, we must optimize the "eyes" of the system.
UV-Vis Optimization (If using DAD/VWD)
-
Wavelength Selection: While Cefazedone has a max absorption around 254-270 nm, Impurity 12 may have a shifted spectrum due to modifications on the thiadiazole ring.
-
Action: Run a 3D-scan (200–400 nm) of the Impurity 12 standard. Select the
specifically for the impurity, not the API.
-
-
Reference Wavelength: Turn it OFF. Many methods use a reference wavelength (e.g., 360 nm) to correct drift. If Impurity 12 absorbs even slightly at the reference wavelength, the system will mathematically subtract your signal, killing sensitivity.
-
Slit Width: Narrow the slit width to 4 nm to increase spectral resolution, reducing noise from co-eluting matrix components.
Mass Spectrometry (LC-MS/MS)
For trace analysis (< 1 ppm), UV is insufficient.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
The "Adduct" Issue: Cefazedone often forms sodium adducts
.-
Fix: Add 5mM Ammonium Formate to the mobile phase. This forces the formation of
or , consolidating the signal into a single mass channel rather than splitting it across multiple adducts.
-
Module 3: Troubleshooting Workflow (Decision Logic)
Use the following logic gate to diagnose sensitivity failures.
Figure 1: Diagnostic Decision Tree for improving detection limits of Cefazedone Impurity 12.
Frequently Asked Questions (FAQ)
Q1: I see Impurity 12 in the standard, but it disappears in the sample matrix. Why? A: This is likely a Matrix Effect (Ion Suppression in MS or masking in UV). The sample matrix (excipients or degradation byproducts) might be co-eluting.
-
Solution: Change the organic modifier from Acetonitrile to Methanol. Methanol has different solvation properties and can alter the selectivity (
), shifting the impurity away from the suppression zone.
Q2: Can I increase injection volume to improve sensitivity? A: Only if the sample diluent matches the initial mobile phase strength. If you inject a large volume (e.g., 50 µL) of a sample dissolved in 100% organic solvent into a highly aqueous mobile phase, the analyte will precipitate or "smear" down the column, lowering peak height.
-
Rule: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).
Q3: What is the specific structure of Impurity 12? A: Cefazedone Impurity 12 (CAS 184696-69-3) is a known metabolite/degradant. While specific vendor catalogs (e.g., Biosynth, EP) list it, it typically involves degradation at the C-3 thiadiazole side chain or the C-7 acyl group. Always cross-reference the specific batch CoA from your reference standard provider to confirm the exact isomeric structure for reporting.
References
-
Biosynth. (n.d.). Cefazedone Impurity 12 (CAS 184696-69-3) Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71736, Cefazedone. Retrieved from
-
Tsuji, A., et al. (1981).[1] Degradation kinetics and mechanism of aminocephalosporins in aqueous solution. Journal of Pharmaceutical Sciences. (Demonstrates pH-dependent degradation pathways relevant to method development). Retrieved from
-
SelleckChem. (n.d.). Cefazedone Chemical Structure and Stability Data. Retrieved from
Sources
strategies to enhance resolution between Cefazedone and its impurities
Cefazedone Resolution Enhancement: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to resolving analytical challenges in the separation of Cefazedone and its impurities. As a first-generation cephalosporin antibiotic, ensuring the purity and accurate quantification of Cefazedone is paramount for safety and efficacy.[1][2][3][4] This guide is structured to provide you, our fellow scientists and researchers, with both high-level troubleshooting workflows and deep, practical solutions to common chromatographic issues.
Our approach is built on explaining the causality behind each step. Understanding why a modification works is key to developing robust and reliable analytical methods. Every protocol herein is designed to be a self-validating system, empowering you to confidently assess the impact of your adjustments.
Troubleshooting Guide: A Logical Approach to Resolution Problems
When faced with a separation issue, a systematic approach prevents wasted time and resources. The following workflow provides a logical pathway from problem identification to resolution.
Visual Troubleshooting Workflow
This flowchart illustrates a step-by-step process for diagnosing and fixing common resolution and peak shape problems encountered during Cefazedone analysis.
Sources
Validation & Comparative
A Comparative Analysis of Cefazedone Degradation Products: A Guide for Researchers
In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability profile is paramount. This guide provides an in-depth comparative analysis of the degradation products of Cefazedone, a first-generation cephalosporin antibiotic. By examining its stability alongside structurally related compounds, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to anticipate, identify, and control potential degradation pathways. This document is structured to offer not just procedural steps, but a logical framework for conducting and interpreting forced degradation studies, thereby ensuring the scientific integrity of stability-indicating methods.
Introduction to Cefazedone and the Imperative of Degradation Studies
Cefazedone is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[2] However, the inherent reactivity of the β-lactam ring makes cephalosporins susceptible to degradation under various environmental conditions, including changes in pH, temperature, and exposure to light and oxidative stress.[3]
Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[4] They serve to:
-
Elucidate degradation pathways: By subjecting the drug substance to stress conditions more severe than those in accelerated stability studies, potential degradation products can be generated and identified.
-
Develop and validate stability-indicating analytical methods: These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical procedure is specific and accurate.
-
Inform formulation and packaging development: Understanding the chemical behavior of a molecule helps in selecting appropriate excipients and packaging to protect the drug product from degradation.
A Comparative Structural Lens: Cefazedone and its Analogs
To predict and understand the degradation of Cefazedone, a comparative analysis with its structural analogs, particularly other first-generation cephalosporins, is highly instructive. Cefazedone shares the core 7-aminocephalosporanic acid (7-ACA) nucleus but is distinguished by its side chains at the C-7 and C-3 positions.
A close structural relative of Cefazedone is Cefazolin. Both are first-generation cephalosporins and share a similar spectrum of activity.[5] The key structural difference lies in the acylamino side chain at the C-7 position. This similarity in their core structure suggests that they are likely to undergo analogous degradation pathways, particularly those involving the β-lactam ring.
Predicted Degradation Pathways of Cefazedone
Based on the known degradation of cephalosporins, particularly Cefazolin, the following are the most probable degradation pathways for Cefazedone under various stress conditions.[6][7]
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Hydrolysis is a primary degradation pathway for β-lactam antibiotics. The strained β-lactam ring is susceptible to nucleophilic attack by water, hydroxide ions, or hydronium ions, leading to its cleavage.
-
Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of Cefazedone is expected to open, leading to the formation of an inactive penicilloic acid-like derivative. Further degradation could involve the loss of the C-3 side chain. Studies on Cefazolin have shown that acid hydrolysis can lead to the formation of cefazoloic acid and its subsequent lactone.[6]
-
Basic Hydrolysis: In alkaline conditions, the degradation is typically more rapid. The β-lactam ring is readily cleaved by hydroxide ions. For Cefazolin, base-catalyzed degradation is a significant pathway.[6]
-
Neutral Hydrolysis: While slower than acidic or basic hydrolysis, degradation can still occur in neutral aqueous solutions, primarily through water-catalyzed opening of the β-lactam ring.
Oxidative Degradation
Oxidation, often initiated by peroxide or exposure to atmospheric oxygen in the presence of light or metal ions, can lead to the formation of various degradation products. For cephalosporins, the sulfur atom in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxides.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation. The chromophores within the Cefazedone molecule can absorb light energy, leading to electronic excitation and subsequent chemical reactions. This can result in complex degradation pathways, including decarboxylation and ring cleavage. Photolytic degradation has been observed for Cefazolin, leading to the formation of specific impurities.[6]
Experimental Protocols for Forced Degradation Studies
The following protocols provide a framework for conducting forced degradation studies on Cefazedone. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete degradation of the parent drug.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of Cefazedone at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL for analysis.
Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot and dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of Cefazedone powder in a controlled temperature oven at a specified temperature (e.g., 80°C).
-
Sample at various time points (e.g., 24, 48, 72 hours), dissolve in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose the Cefazedone solution (100 µg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating Cefazedone from its degradation products.
-
Chromatographic System:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Characterization of Degradation Products: LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for cephalosporins.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of the degradation products.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ions of the degradation products, characteristic fragment ions can be generated, providing valuable structural information.
Data Presentation and Visualization
Clear and concise presentation of data is essential for comparative analysis.
Tabular Summary of Degradation Products
| Stress Condition | Retention Time (min) | Proposed Structure | m/z (ESI+) | Key MS/MS Fragments | Comparative Notes (vs. Cefazolin) |
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidative | |||||
| Photolytic | |||||
| Thermal |
Visualizing Degradation Pathways and Workflows
Graphviz diagrams can be used to illustrate the proposed degradation pathways and the experimental workflow.
Caption: Predicted major degradation pathways of Cefazedone.
Caption: Experimental workflow for Cefazedone degradation studies.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the comparative analysis of Cefazedone degradation products. While direct experimental data on Cefazedone degradation is limited in the public domain, a robust understanding can be developed through a comparative approach with structurally similar cephalosporins like Cefazolin. The outlined experimental protocols and analytical methodologies offer a validated system for generating and characterizing degradation products.
Future research should focus on conducting detailed forced degradation studies on Cefazedone to confirm the predicted pathways and identify any unique degradation products. The isolation and spectroscopic characterization (e.g., using NMR) of the major degradation products would provide definitive structural evidence. Such studies are essential for ensuring the quality, safety, and efficacy of Cefazedone-containing pharmaceutical products.
References
-
Pharmaffiliates. Cefazedone-impurities. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
-
Veeprho. Cefazedone Impurity 1. [Link]
- Oreate AI. (2026). Understanding Cefazolin: A First-Generation Cephalosporin.
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
- Google Patents. (2019). Synthesis method of cefazedone - CN110563750A.
-
Veeprho. Cefazedone Impurities and Related Compound. [Link]
- Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515.
-
Chromservis. Related substances of cefazolin sodium. [Link]
- USP-NF. (2015). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
-
Tenover, F. C. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]
- Ungethüm, W., & Leopoid, G. (1979). Clinical pharmacology phase I of cefazedone, a new cephalosporin, in healthy volunteers. I. Tolerance in comparison with cefazolin. Arzneimittel-Forschung, 29(2a), 435–436.
- Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of pharmaceutical sciences, 65(11), 1563–1574.
- USP-NF. (2011). Cefazolin Sodium.
-
Berger, S. A. (1978). Comparative Stability of Cephalothin and Cefazolin in Buffer or Human Serum. Antimicrobial agents and chemotherapy, 13(5), 899. [Link]
- Züllich, B., & Sack, K. (1979). Clinical study on the tolerance of cefazedone. Arzneimittel-Forschung, 29(2a), 453–456.
- European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances.
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
- Al-Aani, H., et al. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities.
-
Lee, J. C., et al. (2024). Clinical Salvage Approaches for Surgical Site Infection After Autologous Microtia Reconstruction. Journal of Clinical Medicine, 13(1), 263. [Link]
Sources
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. iajps.com [iajps.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Understanding Cefazolin: A First-Generation Cephalosporin - Oreate AI Blog [oreateai.com]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Detector Selection for the Analysis of Cefazedone Impurity 12
Introduction
Cefazedone is a first-generation cephalosporin antibiotic valued for its broad-spectrum activity against various bacterial infections.[1][2] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[3][4] This guide focuses on a critical aspect of this quality control: the comparative analysis of different High-Performance Liquid Chromatography (HPLC) detectors for the quantification and characterization of Cefazedone Impurity 12.
The choice of detector is a pivotal decision in method development, directly impacting the sensitivity, selectivity, and overall reliability of the analytical data. For researchers, scientists, and drug development professionals, understanding the nuances of each detector technology is essential for developing robust, compliant, and efficient analytical methods. This document provides an in-depth comparison of Ultraviolet-Visible (UV-Vis), Photodiode Array (PDA), and Mass Spectrometry (MS) detectors, supported by experimental insights and protocols tailored for the analysis of Cefazedone and its related substances.
The Imperative of Impurity Profiling
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[5][6] The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of these impurities.[5][7] Generally, impurities present at levels above 0.10% require identification.[3][5] This threshold underscores the need for highly sensitive and specific analytical methods to detect and accurately quantify impurities, even at trace levels. Cefazedone, like other β-lactam antibiotics, can degrade through pathways such as hydrolysis of the β-lactam ring, making impurity profiling a critical component of its quality control.[6]
An Overview of HPLC Detector Technologies
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its precision and accuracy.[8] The detector, positioned after the analytical column, is responsible for generating a signal proportional to the concentration of the analyte as it elutes. The choice of detector depends heavily on the physicochemical properties of the analyte and the specific requirements of the analysis.
UV-Visible (UV-Vis) Detectors
UV-Vis detectors are the workhorses of the modern analytical laboratory, prized for their robustness, cost-effectiveness, and broad applicability.[9][10] They operate by measuring the absorbance of monochromatic light by the analyte at a specific wavelength. For a molecule to be detected, it must contain a chromophore—a part of the molecule that absorbs UV or visible light.
-
Principle of Operation: A lamp (typically deuterium for UV and tungsten for visible) generates light, which is passed through a monochromator to select a specific wavelength. This light is then directed through a flow cell containing the column eluent. The amount of light that passes through is measured by a photodiode. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell.
Photodiode Array (PDA) / Diode Array (DAD) Detectors
A Photodiode Array (PDA) or Diode Array (DAD) detector is an advanced type of UV-Vis detector that offers significantly more information.[9][11] Instead of measuring absorbance at a single wavelength, a PDA detector records an entire spectrum simultaneously.
-
Principle of Operation: In a PDA detector, polychromatic light is passed through the flow cell. The transmitted light is then dispersed by a diffraction grating onto an array of photodiodes. Each photodiode measures the light intensity at a specific wavelength, allowing for the acquisition of a full UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for assessing peak purity and for identifying compounds by comparing their spectra to those of known standards.[9]
Mass Spectrometry (MS) Detectors
Mass Spectrometry (MS) detectors provide information about the mass-to-charge ratio (m/z) of ions.[9] When coupled with HPLC, this technique (LC-MS) is exceptionally powerful for both quantitative and qualitative analysis, offering unparalleled sensitivity and specificity.[12]
-
Principle of Operation: The eluent from the HPLC column enters the MS ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. These ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. The detector then counts the number of ions at each m/z value. For impurity analysis, LC-MS can provide the molecular weight of an impurity, and further fragmentation in tandem MS (MS/MS) can elucidate its structure.[6]
Comparative Analysis of Detectors for Cefazedone Impurity 12
The optimal detector for analyzing Cefazedone Impurity 12 depends on the specific analytical goal, such as routine quality control, stability testing, or initial impurity identification.
| Parameter | UV-Vis Detector | PDA/DAD Detector | Mass Spectrometry (MS) Detector |
| Principle | Measures absorbance at a single wavelength.[9] | Measures absorbance across a range of wavelengths simultaneously.[9] | Measures mass-to-charge ratio (m/z) of ionized analytes.[12] |
| Selectivity | Moderate. Relies on chromatographic separation and chromophore presence. | High. Can distinguish between co-eluting peaks with different UV spectra.[3] | Very High. Can distinguish between compounds with the same retention time but different masses. |
| Sensitivity (LOD/LOQ) | Good. Typically in the ng range.[8] | Good. Similar to UV-Vis, but spectral information can aid in trace analysis.[11] | Excellent. Can reach pg or even fg levels, ideal for trace impurity detection.[12] |
| Peak Purity Analysis | Not possible. | Yes. A key advantage for method validation and stability studies.[9] | Indirectly possible by checking for multiple m/z values across a single chromatographic peak. |
| Structural Information | None. | Limited (provides UV spectrum). | Yes. Provides molecular weight and fragmentation patterns (with MS/MS) for structural elucidation.[6] |
| Cost (Initial & Running) | Low.[13] | Moderate.[13] | High. Requires specialized maintenance and consumables.[13] |
| Ease of Use | Simple, robust, and ideal for routine QC.[9] | Relatively simple, with more complex data analysis. | Complex. Requires experienced operators for method development and maintenance. |
| Best Suited For | Routine QC, known impurity quantification. | Method development, stability studies, peak purity assessment. | Impurity identification, structural elucidation, analysis of non-chromophoric impurities, trace analysis. |
Experimental Protocols
To ensure the integrity of any analytical method, it must be self-validating. This is achieved by incorporating system suitability tests (SST) before running any samples. The following protocol is a representative method for the analysis of Cefazedone and its impurities.
System Suitability Test (SST)
Before sample analysis, a system suitability solution containing Cefazedone and a known impurity (or Impurity 12 if available as a reference standard) should be injected. The SST parameters to be monitored include:
-
Tailing Factor: Should be ≤ 2.0 for the Cefazedone peak.
-
Theoretical Plates: Should be ≥ 2000 for the Cefazedone peak.
-
Resolution: The resolution between Cefazedone and the impurity peak should be ≥ 2.0.
-
Relative Standard Deviation (RSD): The RSD for peak areas from six replicate injections should be ≤ 2.0%.
Step-by-Step HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the Cefazedone drug substance in the mobile phase to a final concentration of 1.0 mg/mL.
-
Use sonication if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M phosphate buffer, pH 6.5) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Hold at 60% A, 40% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
UV-Vis Detector:
-
Wavelength: 254 nm (A common wavelength for cephalosporins, but should be optimized based on the UV spectrum of Cefazedone and its impurities).[8]
-
-
PDA/DAD Detector:
-
Wavelength Range: 200-400 nm.
-
Detection Wavelength: 254 nm.
-
Bandwidth: 4 nm.
-
Reference Wavelength: 360 nm.
-
-
MS Detector (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Visualization of Workflows and Concepts
To better illustrate the processes and decisions involved in this analysis, the following diagrams are provided.
Caption: Experimental workflow for Cefazedone impurity analysis.
Caption: Key feature comparison of HPLC detectors.
Conclusion and Recommendations
The selection of an HPLC detector for the analysis of Cefazedone Impurity 12 is not a one-size-fits-all decision. It requires a careful evaluation of the analytical objective against the capabilities and limitations of each technology.
-
For routine quality control where the impurities are known and specifications are set, a UV-Vis detector offers a reliable, robust, and cost-effective solution. Its simplicity makes it ideal for high-throughput environments.
-
During method development, validation, and for stability studies , a PDA/DAD detector is highly recommended. The ability to assess peak purity is a critical requirement of regulatory guidelines and provides a higher degree of confidence in the analytical results.
-
For the identification and structural elucidation of unknown impurities or when dealing with very low-level impurities that may co-elute with other components, a Mass Spectrometry (MS) detector is indispensable. Its superior sensitivity and the wealth of structural information it provides are unmatched by optical detectors.
By understanding the fundamental principles and practical applications of these detectors, researchers and analytical scientists can make informed decisions, ensuring the development of accurate, reliable, and compliant methods for the quality control of Cefazedone.
References
-
Wu, D., Qian, Z. Y., Guo, T., Tang, W., Xiang, Y., & Zheng, H. (2010). Determination of cefazedone in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers. Journal of Chromatography B, 878(28), 2911-2915. Available from: [Link]
-
IISTE. (2015). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, 7(11). Available from: [Link]
-
Dove Medical Press. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy. Available from: [Link]
-
IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Available from: [Link]
-
SciSpace. (2015). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 311-316. Available from: [Link]
-
Phenomenex. (2025). Types of HPLC Detectors. Available from: [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Available from: [Link]
-
MDPI. (2023). Clinical Salvage Approaches for Surgical Site Infection After Autologous Microtia Reconstruction. Journal of Clinical Medicine, 12(23), 7393. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 83(2), 337-350. Available from: [Link]
-
Wikipedia. (n.d.). Cefazedone. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cefazedone. PubChem Compound Database. Available from: [Link]
-
PubMed. (2023). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Journal of Separation Science. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 461-468. Available from: [Link]
-
Phenomenex. (2025). What is the difference between DAD and UV detector in HPLC?. Available from: [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. Available from: [Link]
-
YouTube. (2021). Related Substances method development by HPLC. Available from: [Link]
-
ResearchGate. (2014). Novel RP-HPLC Method for Quantitative determination of Cefazolin sodium in Pharmaceutical Formulations. Available from: [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
Torontech. (2025). Compare Different HPLC Detector Types. Available from: [Link]
-
Longdom Publishing. (2016). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatography & Separation Techniques, 7(4). Available from: [Link]
-
Pharmaceutical Technology. (2021). Detecting and Determining Quantitation Limits for Impurities. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Available from: [Link]
-
SCION Instruments. (n.d.). The Different Types of HPLC Detectors. Available from: [Link]
-
Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Available from: [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available from: [Link]
-
ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]
-
PharmaGuru. (2025). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Available from: [Link]
-
ResearchGate. (2022). ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(23), 7793. Available from: [Link]
-
Patsnap. (2025). Comparing HPLC Detectors: Sensitivity and Range Analysis. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. dovepress.com [dovepress.com]
- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 10. torontech.com [torontech.com]
- 11. HPLC Detectors - Technologies for (U)HPLC [thermofisher.com]
- 12. Determination of cefazedone in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing HPLC Detectors: Sensitivity and Range Analysis [eureka.patsnap.com]
A Comparative Guide to Cefazedone Impurity 12 and Other Cephalosporin Impurities for the Research Scientist
For researchers, scientists, and drug development professionals dedicated to the integrity of pharmaceutical products, a comprehensive understanding of impurity profiles is paramount. This guide provides an in-depth technical comparison of Cefazedone Impurity 12 against other common cephalosporin impurities, supported by experimental data and established analytical methodologies. Our focus is to equip you with the foundational knowledge to navigate the complexities of impurity analysis in the development of cephalosporin-based therapeutics.
Cefazedone, a first-generation cephalosporin antibiotic, effectively inhibits bacterial cell wall synthesis.[1] As with all pharmaceuticals, the presence of impurities, arising from synthesis, degradation, or storage, can impact its efficacy and safety. Rigorous analytical control is therefore a critical aspect of its development and manufacture.
Unveiling Cefazedone Impurity 12
Through diligent investigation, Cefazedone Impurity 12 has been identified by its Chemical Abstracts Service (CAS) number as 184696-69-3 .[2] Further elucidation reveals its chemical structure to be (5aR,6R)-6-amino-5a,6-dihydroazeto[2,1-b]furo[3,4-d][2][3]thiazine-1,7(3H,4H)-dione , also known by the synonym Desacetyl-7-ACA lactone .[4][5]
This impurity is a lactone derivative of 7-aminocephalosporanic acid (7-ACA), a foundational building block in the synthesis of many cephalosporin antibiotics.[6] The formation of such lactone impurities is a known degradation pathway for cephalosporins, particularly those with a 3-acetoxymethyl group, which can undergo hydrolysis to a deacetyl intermediate that subsequently lactonizes.[7]
Comparative Analysis: Cefazedone Impurity 12 vs. Other Cephalosporin Impurities
To contextualize the significance of Cefazedone Impurity 12, it is essential to compare its characteristics with other known impurities of Cefazedone and the broader cephalosporin class. These impurities can be broadly categorized as synthesis-related impurities and degradation products.
| Impurity Name | CAS Number | Type | Origin | Potential Impact |
| Cefazedone Impurity 12 (Desacetyl-7-ACA lactone) | 184696-69-3 | Degradation Product | Hydrolysis of the 3-acetoxymethyl group of a cephalosporin precursor followed by lactonization.[7] | Loss of antibacterial activity due to modification of the core cephalosporin structure. May introduce analytical challenges. |
| Cefazedone Impurity 1 | 15690-38-7 | Synthesis-Related | Unreacted starting material or intermediate from the synthesis of the Cefazedone side chain. | May indicate incomplete reaction or inefficient purification. Potential for unique toxicological profile. |
| Open-Ring Impurities | Varies | Degradation Product | Hydrolysis of the β-lactam ring, a common degradation pathway for all β-lactam antibiotics.[8] | Complete loss of antibacterial activity. The resulting carboxylic acid can be highly polar. |
| E-Isomers | Varies | Process/Degradation | Isomerization of the C-7 side chain, often induced by heat or light. | Can have altered biological activity and may be difficult to separate from the parent drug.[9] |
Experimental Protocols for Impurity Profiling
A robust analytical methodology is crucial for the detection, identification, and quantification of cephalosporin impurities. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone of modern impurity profiling.[10][11]
Protocol 1: HPLC Method for the Separation of Cefazedone and its Impurities
This protocol outlines a general reverse-phase HPLC method suitable for the separation of Cefazedone and its potential impurities, including Impurity 12.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Mass Spectrometer (optional but recommended for identification)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm (or PDA scan from 200-400 nm)
Causality Behind Experimental Choices:
-
The C18 column is a versatile stationary phase for separating compounds of varying polarity.
-
The gradient elution allows for the separation of both polar (e.g., open-ring impurities) and less polar compounds.
-
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for LC-MS analysis.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.
Procedure:
-
Prepare solutions of Cefazedone in various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at room temperature for 4 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Solid drug substance at 105 °C for 48 hours
-
Photolytic: Solution exposed to UV light (ICH Q1B guidelines)
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
Expected Observations:
-
Under acidic and basic conditions, an increase in open-ring impurities is expected.
-
The formation of Desacetyl-7-ACA lactone (Impurity 12) may be observed, particularly under conditions that favor hydrolysis.
-
Oxidative stress may lead to the formation of sulfoxide impurities.
Visualization of Experimental Workflow
Caption: Workflow for the analysis of Cefazedone impurities.
Logical Relationships in Cephalosporin Degradation
Caption: Key degradation pathways for cephalosporins.
Conclusion
The comprehensive analysis of Cefazedone Impurity 12 and its comparison with other cephalosporin impurities underscores the necessity of robust analytical strategies in drug development. By understanding the chemical nature, origin, and analytical behavior of these impurities, researchers can develop effective control strategies to ensure the quality, safety, and efficacy of cephalosporin antibiotics. The provided protocols and workflows serve as a foundational guide for scientists in this critical endeavor.
References
-
Wikipedia. Cefazedone. [Link]
-
Journal of Food and Drug Analysis. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]
-
SciPharm. Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. [Link]
-
NIH. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. [Link]
-
PubChem. Cefazedone. [Link]
-
Veeprho. Cephalosporin Lactone Impurity | CAS 184696-69-3. [Link]
-
PubMed. Clinical pharmacology phase I of cefazedone, a new cephalosporin, in healthy volunteers. I. Tolerance in comparison with cefazolin. [Link]
-
PubChem. Desacetyl-7-ACA lactone. [Link]
-
Pharmaffiliates. Cefazedone-impurities. [Link]
-
PubMed. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. [Link]
-
PubMed. Clinical pharmacology phase I of cefazedone, a new cephalosporin, in healthy volunteers. II. Pharmacokinetics in comparison with cefazolin. [Link]
-
NIH. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. [Link]
-
ResearchGate. 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. [Link]
-
Dove Medical Press. Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. [Link]
-
The Russian Journal of "Remedium". Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. [Link]
- Google Patents. Synthesis method of cefazedone - CN110563750A.
-
ResearchGate. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. [Link]
-
Veeprho. Cefazedone Impurity 1. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
Chinese Pharmaceutical Journal. NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. [Link]
-
NIH. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. [Link]
-
IJRPR. Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. [Link]
Sources
- 1. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Cefazedone - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Desacetyl-7-ACA lactone | C8H8N2O3S | CID 14718021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS: 184696-69-3 | CymitQuimica [cymitquimica.com]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Comparative Guide to System Suitability Test Parameters for Cefazedone Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The Imperative of System Suitability in Pharmaceutical Analysis
Before any analytical run, it is paramount to verify that the chromatographic system is performing adequately for its intended purpose. This is the core function of a System Suitability Test (SST). For impurity analysis, where precision and accuracy at low concentrations are critical, the SST is not merely a quality check but a foundational element of data integrity. It provides a documented assurance that the system can separate, detect, and quantify the main active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Core System Suitability Parameters: A Comparative Overview
The following table outlines the critical SST parameters for a typical High-Performance Liquid Chromatography (HPLC) method for Cefazedone impurity analysis. The acceptance criteria are based on general pharmacopoeial chapters and established practices for similar cephalosporin antibiotics like Cefazolin and Cefoperazone.
| Parameter | Acceptance Criteria | Scientific Rationale & Significance for Cefazedone Analysis |
| Resolution (Rs) | ≥ 2.0 between Cefazedone and the closest eluting impurity | Ensures baseline separation of Cefazedone from its structurally similar impurities, which is critical for accurate quantification. |
| Tailing Factor (Tf) | ≤ 2.0 for the Cefazedone peak | A symmetrical peak indicates good column packing and the absence of undesirable secondary interactions, leading to more consistent integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 for the Cefazedone peak | A measure of column efficiency, a higher number of theoretical plates indicates sharper peaks and better separation performance. |
| Repeatability (%RSD) | ≤ 5.0% for the peak area of the Cefazedone standard solution (n≥5) | Demonstrates the precision of the analytical system under normal operating conditions, ensuring that the results are reproducible. |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the lowest concentration standard of impurities | Confirms that the analytical method has sufficient sensitivity to detect and quantify impurities at the required levels. |
Experimental Workflow for System Suitability Testing
The following diagram illustrates a typical workflow for performing a system suitability test prior to the analysis of Cefazedone impurities.
Caption: Logical flow of the System Suitability Test for Cefazedone impurity analysis.
Detailed Experimental Protocol:
Objective: To verify the suitability of the HPLC system for the analysis of Cefazedone and its impurities.
Materials:
-
Cefazedone Reference Standard (RS)
-
Known Cefazedone impurity standards
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the analytical method. A common mobile phase for cephalosporin analysis is a gradient of aqueous buffer and an organic modifier like acetonitrile.
-
Standard Solution Preparation:
-
Cefazedone Standard: Accurately weigh and dissolve a suitable amount of Cefazedone RS in the mobile phase to obtain a known concentration.
-
Impurity Standard/Resolution Solution: Prepare a solution containing Cefazedone and its known impurities at concentrations relevant to the specification limits. This solution is critical for determining resolution.
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present at the retention times of Cefazedone and its impurities.
-
Repeatability Injections: Inject the Cefazedone Standard solution at least five times.
-
Resolution Injection: Inject the Impurity Standard/Resolution solution to determine the resolution between Cefazedone and the closest eluting impurity.
-
Data Analysis:
-
From the repeatability injections, calculate the relative standard deviation (%RSD) of the peak area and retention time for the Cefazedone peak.
-
From the resolution injection, determine the resolution (Rs), tailing factor (Tf), and theoretical plates (N) for the Cefazedone peak.
-
Calculate the signal-to-noise ratio (S/N) for the impurity peaks in the resolution solution.
-
-
Acceptance Criteria Check: Compare the calculated SST parameters against the pre-defined acceptance criteria. If all criteria are met, the system is deemed suitable for the analysis of the test samples.
Comparative Analysis of Chromatographic Conditions
While a specific method for Cefazedone is not available in the reviewed pharmacopoeias, methods for other cephalosporins provide a strong starting point. The table below compares typical HPLC conditions for related compounds.
| Parameter | Cefazolin Sodium (Representative Method) | Cefoperazone Sodium (Representative Method) | Proposed Cefazedone Method |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous phosphate buffer | Aqueous phosphate buffer | Aqueous phosphate buffer (e.g., 0.05 M KH2PO4) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution | Gradient | Isocratic | Gradient (for optimal separation of multiple impurities) |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~270 nm | UV at ~254 nm | UV at ~270 nm (based on Cefazedone's UV spectrum) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient | Controlled (e.g., 30 °C) for better reproducibility |
This comparison highlights that a reversed-phase HPLC method using a C18 column with a phosphate buffer and acetonitrile gradient is a robust starting point for developing a validated Cefazedone impurity analysis method.
Alternative and Complementary Analytical Techniques
While HPLC with UV detection is the workhorse for impurity profiling, other techniques can provide complementary information or serve as alternative approaches.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC. SST parameters remain the same, but acceptance criteria for resolution and theoretical plates might be higher due to the increased efficiency.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification and characterization of unknown impurities.[1] While not typically used for routine SST, it is crucial during method development and validation to confirm the identity of peaks.
-
Capillary Electrophoresis (CE): Can be a powerful alternative for the separation of charged species like Cefazedone and its impurities, offering a different selectivity compared to HPLC.
Conclusion
Ensuring the suitability of the analytical system is a non-negotiable prerequisite for reliable impurity profiling of Cefazedone. By establishing and consistently meeting a robust set of SST parameters for resolution, peak shape, column efficiency, and precision, researchers and drug development professionals can have high confidence in the quality and integrity of their analytical data. The proposed parameters and methodologies in this guide, derived from established practices for similar compounds and regulatory expectations, provide a solid framework for the development and routine use of a validated HPLC method for Cefazedone impurity analysis.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. [Link]
-
Hasan, N., et al. "Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations." Research and Reports in Medicinal Chemistry, vol. 3, 2013, pp. 21-28. [Link]
-
Al-Hakkani, M. F., et al. "Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities." BMC Chemistry, vol. 17, no. 1, 2023, p. 89. [Link]
-
Bharti, A., et al. "HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient." Indian Journal of Pharmaceutical Education and Research, vol. 56, no. 1, 2022, pp. 249-57. [Link]
-
Rao, R. N., et al. "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." Scientia Pharmaceutica, vol. 80, no. 3, 2012, pp. 595-606. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Cefazedone Impurity 12
Executive Summary & Hazard Characterization
Cefazedone Impurity 12 is a derivative of Cefazedone, a first-generation cephalosporin antibiotic.[1] While specific toxicological data for this impurity may be limited compared to the parent Active Pharmaceutical Ingredient (API), the precautionary principle mandates handling this substance as a high-potency respiratory and dermal sensitizer.
The core structural moiety—the beta-lactam ring —is chemically unstable and highly reactive. Upon contact with biological proteins, it can undergo haptenization, forming immunogenic conjugates that trigger IgE-mediated hypersensitivity (anaphylaxis) or T-cell mediated delayed reactions.
Critical Hazard Profile:
-
Primary Risk: Respiratory and Dermal Sensitization (Anaphylaxis).
-
Cross-Reactivity: High potential for cross-reaction in individuals allergic to penicillins or other cephalosporins.
-
Containment Level: OEB 4 (Occupational Exposure Band 4) equivalent.
-
Target Containment Limit: < 1 µg/m³ (8-hour TWA).
Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is the last line of defense. The primary safety mechanism must be engineering controls (isolation).
Engineering Controls[2][3]
-
Primary: Flexible Film Isolator or Rigid Glovebox under negative pressure.
-
Secondary: Class II, Type B2 Biosafety Cabinet (100% exhaust) equipped with HEPA filtration.
-
Prohibited: Open benchtop handling is strictly prohibited for solid powders.
PPE Selection Matrix
| Operation Scale | Respiratory Protection | Dermal Protection | Eye/Face Protection | Body Protection |
| < 10 mg (Solid) (Weighing/Transfer) | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 (if inside Isolator). | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (extended over sleeve). | Safety Goggles (Indirect Vent) or Full Face Shield. | Disposable Tyvek® Lab Coat with elastic wrists/cuffs. No exposed skin. |
| Solubilized (Pipetting/Dilution) | N95 (Fit-tested) mandatory if outside an isolator. | Double Gloving: Immediate change upon splash. | Safety Glasses with side shields. | Standard Lab Coat (Buttoned). |
| Spill Cleanup (Any Quantity) | Full-Face Elastomeric Respirator with P100 cartridges. | Chemical Resistant Gloves: Silver Shield® or heavy-duty Nitrile. | Integrated into Full-Face Respirator. | Tyvek® Coveralls (Hooded) + Shoe Covers. |
Operational Protocol: The "No-Touch" Workflow
To maintain the integrity of the experiment and the safety of the operator, strictly follow this self-validating workflow.
Phase A: Preparation (The "Clean" Side)
-
Zone Demarcation: Designate a specific "Sensitizer Zone" within the lab. Use yellow hazard tape.
-
Static Elimination: Beta-lactam powders are often electrostatic. Use an anti-static gun or ionizer bar inside the weigh station to prevent powder dispersal.
-
Lining: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
Phase B: Weighing & Solubilization (The Critical Step)
-
Donning: Put on PPE in the order: Shoe covers → Gown → Mask/Respirator → Goggles → Inner Gloves → Outer Gloves. Tape outer gloves to the gown sleeves.
-
Transfer: Move the sealed vial of Cefazedone Impurity 12 into the containment device (Isolator/BSC).
-
Solvation:
-
Technique: Do not weigh the powder directly onto a balance pan.
-
Protocol: Tare a pre-labeled vial. Add the powder. Close the vial. Weigh the closed vial.
-
Dissolution: Add solvent (e.g., DMSO, Methanol) inside the containment device. Once in solution, the inhalation risk drops significantly.
-
-
Wipe Down: Wipe the exterior of the vial with a tissue dampened with 1% Sodium Hydroxide (NaOH) or 10% Bleach, followed by water, before removing it from the containment device.
Phase C: Decontamination & Disposal
-
Chemical Inactivation: The beta-lactam ring is susceptible to hydrolysis at high pH.
-
Reagent: 1N Sodium Hydroxide (NaOH) or 0.5% Sodium Hypochlorite (Bleach).
-
Contact Time: Allow waste solutions to sit with inactivation agent for 30 minutes before disposal.
-
-
Solid Waste: All gloves, weigh boats, and wipes must be sealed in a "Biohazard/Chemo" bag inside the hood before removal.
Risk-Based Handling Workflow (Logic Diagram)
The following diagram illustrates the decision logic for handling Cefazedone Impurity 12, ensuring containment integrity from storage to disposal.
Caption: Decision tree for Cefazedone Impurity 12 handling, prioritizing containment of solids and chemical inactivation of waste.
Emergency Response Protocols
Exposure Event
-
Inhalation: Remove victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen.[3] Alert Medical Services immediately —anaphylaxis can be delayed.
-
Skin Contact:
-
Do NOT scrub (this may abrade skin and increase absorption).
-
Wash with copious amounts of water and mild soap for 15 minutes.
-
Monitor for redness, hives, or itching.[4]
-
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.
Spill Cleanup (Powder)
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
Protect: Don full PPE (including respiratory protection).
-
Cover: Gently cover the spill with paper towels dampened with 1N NaOH (to prevent dust generation and initiate inactivation).
-
Collect: Scoop up contaminated material and place in a sealed hazardous waste container.
References
-
National Institutes of Health (NIH). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (Focus on ring hydrolysis and inactivation). [Link]
-
U.S. Food and Drug Administration (FDA). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[5] (Regulatory separation requirements).[6][7][8][9] [Link]
-
SafeBridge Consultants. Potent Compound Safety Certification and OEB Categorization. (Industry standard for handling potent sensitizers). [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidelines for handling sensitizing pharmaceutical ingredients). [Link]
-
British Society for Allergy and Clinical Immunology (BSACI). Management of allergy to penicillins and other beta-lactams. (Mechanisms of haptenization and cross-reactivity). [Link]
Sources
- 1. Cefazedone | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. What are the side effects of Cefazedone Sodium? [synapse.patsnap.com]
- 5. regulations.gov [regulations.gov]
- 6. sahpra.org.za [sahpra.org.za]
- 7. researchgate.net [researchgate.net]
- 8. qualia-bio.com [qualia-bio.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
